3-ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
3-ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: is a complex organic compound belonging to the class of purine derivatives This compound features a unique structure characterized by a pyrimido[2,1-f]purine core, which is a fused ring system combining pyrimidine and purine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 3-ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically begins with commercially available purine derivatives.
Stepwise Synthesis:
Reaction Conditions: Typical conditions include temperatures ranging from 0°C to 100°C, depending on the specific step, and reaction times varying from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Use of heterogeneous catalysts to improve yield and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: Incorporated into polymers and materials for enhanced properties such as conductivity or stability.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
DNA Intercalation: Investigated for its ability to intercalate into DNA, affecting replication and transcription processes.
Medicine
Anticancer Research: Explored for its cytotoxic effects on cancer cells, potentially leading to new chemotherapy agents.
Antiviral Research: Evaluated for its activity against viral enzymes, offering potential as an antiviral drug.
Industry
Pharmaceuticals: Used as an intermediate in the synthesis of various therapeutic agents.
Agrochemicals: Investigated for its potential use in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism by which 3-ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
Structural Complexity: The unique combination of substituents and fused ring system sets it apart from simpler purine derivatives.
This detailed overview provides a comprehensive understanding of 3-ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-ethyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-3-20-15(23)13-14(19(2)17(20)24)18-16-21(10-7-11-22(13)16)12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYQUSWIOMVUNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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